Neoflavan
Description
Contextualization within Neoflavonoid Chemistry
Neoflavonoids are a major class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton. wikipedia.orgagriculturejournals.cz Unlike flavonoids that have a 2-phenylchromen-4-one backbone, neoflavonoids are distinguished by their 4-phenylchromen backbone. wikipedia.org This structural arrangement places neoflavan and its derivatives in a unique position within the broader flavonoid group. The neoflavonoid class is further categorized into several groups, including 4-arylcoumarins (neoflavones), 4-arylchromanes, dalbergiones, and dalbergiquinols. wikipedia.orgresearchgate.net Neoflavans, specifically 4-aryl-3,4-dihydro-2H-chromenes, represent a key subgroup and are the foundational structure for many biologically active compounds. rsc.org
Distinctive Structural Features and Isomeric Considerations
The defining feature of the this compound core is a 3,4-dihydro-2H-1-benzopyran structure substituted with a phenyl group at the 4-position. ebi.ac.ukqmul.ac.uk Its chemical formula is C15H14O. smolecule.com This arrangement is distinct from other flavonoid classes where the phenyl group is typically located at the 2-position (flavans) or 3-position (isoflavans). wikipedia.orguomus.edu.iq
The presence of a chiral center at the C4 position of the this compound skeleton means that neoflavans can exist as enantiomers. The stereochemistry at this position is a critical determinant of the biological activity of this compound derivatives. The synthesis of specific enantiomers is a significant area of research, with various methods developed to achieve enantioselective synthesis of neoflavans.
Historical Perspectives in this compound Investigations
The investigation into neoflavonoids began in the mid-20th century. The first neoflavone to be isolated from a natural source was calophyllolide, extracted from the seeds of Calophyllum inophyllum in 1951. wikipedia.org The term "neoflavonoids" was officially proposed by W. D. Ollis in 1966 to describe this new class of natural products. wikipedia.org Early research focused on the isolation and structural elucidation of various neoflavonoids from different plant species, particularly from the Dalbergia genus, which is a rich source of these compounds. researchgate.netrsc.org The development of synthetic methodologies, such as those involving Friedel-Crafts reactions and copper-catalyzed C–O bond formation, has been crucial for producing neoflavans with diverse functionalities. rsc.org
Significance of Neoflavans in Contemporary Chemical and Biological Research
Neoflavans and their derivatives are of significant interest in modern research due to their wide range of biological activities. These compounds have demonstrated potential as anti-inflammatory, antioxidant, antimicrobial, and anticancer agents. researchgate.netsmolecule.com Their mechanisms of action often involve the modulation of various cellular pathways and the inhibition of enzymes like kinases. smolecule.comnih.gov The structural diversity of naturally occurring and synthetic neoflavans provides a rich scaffold for the development of new therapeutic agents. researchgate.net Current research continues to explore the synthesis of novel this compound derivatives and to investigate their biological properties and potential applications in medicine and other fields. rsc.orgthieme-connect.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
21763-04-2 |
|---|---|
Molecular Formula |
C15H14O |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-phenyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C15H14O/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-9,13H,10-11H2 |
InChI Key |
PFEQKJXHQOTTKE-UHFFFAOYSA-N |
SMILES |
C1COC2=CC=CC=C2C1C3=CC=CC=C3 |
Canonical SMILES |
C1COC2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways
Natural Distribution in Plant Species
Neoflavans are not as widespread in the plant kingdom as other flavonoid classes, but they have been identified in several plant families. These include the Fabaceae, Clusiaceae, Leguminosae, Rubiaceae, Passifloraceae, Thelypteridaceae, and Polypodiaceae. researchgate.net Notably, species within the Dalbergia genus are known to produce a variety of neoflavans. researchgate.net For instance, dalbergichromene (B13822508) has been isolated from the stembark of Dalbergia species. Another example is the presence of neoflavans in Pistacia chinensis. researchgate.net Research has also pre-annotated the presence of neoflavan in chili peppers (Capsicum annuum L.). nih.gov
Table 1: Plant Families and Genera with Identified this compound-Producing Species
| Family | Genus |
| Fabaceae | Dalbergia |
| Clusiaceae | Calophyllum |
| Leguminosae | Lonchocarpus |
| Rubiaceae | Coutarea |
| Passifloraceae | Passiflora |
| Thelypteridaceae | Not specified |
| Polypodiaceae | Not specified |
| Anacardiaceae | Pistacia |
| Solanaceae | Capsicum |
Ecological Roles of Neoflavans in Natural Systems
The presence of neoflavans in plants suggests they fulfill specific ecological functions. Like other flavonoids, they are believed to play a role in protecting plants against various biotic and abiotic stresses. colab.wsmdpi.com These compounds can act as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack. caldic.com Their antioxidant properties may also help mitigate damage from oxidative stress caused by factors like UV radiation. mdpi.com Furthermore, some flavonoids are involved in regulating root growth and influencing the nitrogen cycle. colab.ws The coloration that some flavonoids impart to flowers and fruits is crucial for attracting pollinators and seed dispersers. mdpi.comcabidigitallibrary.org
Proposed Biosynthetic Routes to Neoflavans
The biosynthesis of neoflavans, like other flavonoids, originates from the phenylpropanoid pathway. caldic.com This pathway utilizes products from the shikimate and acetate (B1210297) pathways to construct the characteristic C6-C3-C6 backbone of flavonoids. mdpi.com
Precursor Identification and Metabolic Intermediates
The journey to neoflavans begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA, a key intermediate in the phenylpropanoid pathway. caldic.com This intermediate then serves as a precursor for the synthesis of various flavonoids, including neoflavans.
Chalcones are considered central intermediates in the biosynthesis of most flavonoids. mdpi.commdpi.com Chalcone (B49325) synthase catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone. Subsequently, chalcone isomerase facilitates the cyclization of the chalcone to a flavanone (B1672756). caldic.com It is from these flavanone intermediates that the pathway to neoflavans is thought to diverge from that of other flavonoid classes.
Enzymatic Transformations in this compound Biosynthesis
The precise enzymatic steps leading from a flavanone intermediate to the this compound skeleton are still under investigation. However, it is proposed that a key step involves the rearrangement of the phenyl group from the 2-position to the 4-position of the chroman ring. This rearrangement distinguishes neoflavans from flavans and isoflavans.
While the specific enzymes catalyzing this rearrangement in vivo have not been fully characterized, synthetic organic chemistry provides some clues. For example, Lewis acid-promoted Friedel-Crafts reactions can be used to synthesize this compound structures. smolecule.com This suggests that enzymatic catalysis in the plant might involve a similar mechanism, likely facilitated by a specific synthase enzyme.
Regulation of this compound Biosynthetic Pathways
The biosynthesis of flavonoids, including neoflavans, is a tightly regulated process influenced by both developmental cues and environmental stimuli. nih.gov The expression of genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors, primarily from the MYB and bHLH families. nih.gov
Various external factors such as light, temperature, and nutrient availability can modulate the activity of these transcription factors, thereby influencing the production of flavonoids. nih.gov Plant hormones also play a significant role in regulating these pathways. nih.gov For instance, in rice, the biosynthesis of 9-cis-neoxanthin (a precursor related to the broader pathway) is affected by heat stress and can be modulated by compounds like betaine. mdpi.com This intricate regulatory system allows plants to fine-tune the production of neoflavans and other flavonoids in response to their specific needs.
Synthetic Strategies and Chemical Derivatization
Total Synthesis Methodologies for Neoflavans
The total synthesis of neoflavans typically involves the strategic formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds to construct the characteristic chromane (B1220400) ring system with its C-4 aryl substituent.
Lewis acid catalysis plays a pivotal role in the initial stages of many neoflavan synthetic routes. A prominent application is in promoting the Friedel–Crafts Michael addition of electron-rich aromatic systems to the double bond of cinnamate (B1238496) esters. rsc.orgrsc.org This reaction effectively establishes the crucial C-C bond that attaches the eventual C-4 phenyl group to the three-carbon chain of the precursor.
In a representative strategy, iron(III) chloride (FeCl₃) is used as a Lewis acid to catalyze the conjugate addition of an external arene, such as 1,2-dimethoxybenzene, to an ethyl cinnamate. rsc.org This controlled alkylation, when conducted at ambient temperature with three equivalents of FeCl₃, yields β-arylated esters which are key intermediates for the subsequent cyclization. rsc.org The reaction impedes after the initial Michael addition, preventing subsequent intramolecular acylation, which allows for the isolation of the desired β-diaryl ester. This approach is versatile, accommodating both simple and β-alkyl substituted ethyl cinnamates to furnish intermediates with tertiary or quaternary carbon centers. rsc.org
Transition metal catalysis is crucial for the key ring-forming step in many this compound syntheses. Specifically, copper-catalyzed intramolecular C-O bond formation is a highly effective method for constructing the chromane ring. rsc.orgsmolecule.com This transformation is often the final step in the sequence, involving the cyclization of a precursor alcohol. rsc.org
The reaction typically employs a copper(I) iodide (CuI) catalyst with a ligand such as 2,2-bipyridyl, in the presence of a base like potassium tert-butoxide (KOtBu). rsc.orgrsc.org These conditions, often referred to as a Buchwald–Hartwig type coupling, successfully facilitate the intramolecular C-O bond formation to furnish the this compound scaffold. rsc.org This copper-catalyzed cyclization has proven versatile and provides good to very good yields for precursors leading to neoflavans with both tertiary and quaternary centers at the C-4 position. rsc.orgrsc.org
A practical and efficient pathway to functionalized neoflavans has been developed, integrating the aforementioned Lewis acid- and copper-catalyzed steps into a four-step sequence. rsc.org
The synthetic pathway commences with:
Friedel–Crafts Michael Addition : An electron-rich arene is added to an ethyl cinnamate derivative using FeCl₃ as a Lewis acid catalyst to form a β-diaryl ester. rsc.org
Electrophilic Aromatic Bromination : The β-diaryl ester undergoes preferential bromination on the electron-rich aromatic ring, typically ortho to the ester tether, to install a necessary handle for the subsequent cyclization. rsc.org
Precursor Alcohol Formation : The ester functional group is then converted to an alcohol. This can be achieved through reduction using reagents like lithium aluminium hydride (LiAlH₄) to yield primary alcohols, or via Grignard addition to the ester to produce tertiary alcohols. rsc.org
Copper-Catalyzed Cyclization : The final step is the intramolecular [Cu]-catalyzed C–O bond formation, which closes the ring to yield the this compound structure. rsc.org
This strategy is applicable to the synthesis of neoflavans containing both tertiary and quaternary carbon centers at the C-4 position.
Table 1: Synthesis of Precursor Alcohols for this compound Construction rsc.org This table outlines the synthesis of primary alcohol precursors (4a-4f) starting from substituted cinnamates, proceeding through β-diaryl ester and bromo-ester intermediates. The yields shown are for the isolated, chromatographically pure products.
| Entry | Precursor Alcohol | R¹ | R² | R³ | Yield of Ester (2a-2f) | Yield of Alcohol (4a-4f) |
| 1 | 4a | H | H | H | 85% | 96% |
| 2 | 4b | H | H | Me | 82% | 95% |
| 3 | 4c | H | H | Et | 80% | 93% |
| 4 | 4d | Me | Me | H | 75% | 96% |
| 5 | 4e | Me | Me | Me | 72% | 94% |
| 6 | 4f | H | H | H | 70% | 95% |
Table 2: Copper-Catalyzed Synthesis of Neoflavans from Precursor Alcohols rsc.orgrsc.org This table shows the results of the final cyclization step, where precursor alcohols (4a-4f) are converted into neoflavans (5a-5f) using a copper catalyst. The yields are for isolated, chromatographically pure products.
| Entry | Starting Alcohol | This compound Product | R¹ | R² | R³ | Yield |
| 1 | 4a | 5a | H | H | H | 85% |
| 2 | 4b | 5b | H | H | Me | 82% |
| 3 | 4c | 5c | H | H | Et | 80% |
| 4 | 4d | 5d | Me | Me | H | 84% |
| 5 | 4e | 5e | Me | Me | Me | 81% |
| 6 | 4f | 5f | H | H | H | 78% |
Achieving selectivity is a critical aspect of this compound synthesis. The multi-step pathway demonstrates inherent regioselectivity. For example, the electrophilic bromination step shows preference for the ortho-position on the electron-rich aromatic ring relative to the ester side chain, which is crucial for the subsequent cyclization. rsc.org The final intramolecular C-O bond formation is also inherently regioselective, forming the six-membered chromane ring.
Controlling stereochemistry, particularly at the C-4 chiral center, is a more complex challenge. While many synthetic routes produce racemic mixtures, strategies for stereoselective synthesis are of great interest. mdpi.com Methodologies developed for flavonoids, such as those involving Sharpless asymmetric dihydroxylation, Mitsunobu reactions, and asymmetric cycloadditions, provide a conceptual basis for developing enantioselective routes to neoflavans. mdpi.com The use of palladium catalysis in other heterocyclic systems has demonstrated high stereoselectivity through mechanisms like the syn-addition of an arylpalladium complex to a triple bond, suggesting that similar transition-metal-catalyzed approaches could be adapted for the stereocontrolled synthesis of neoflavans. nih.gov
Multi-Step Synthetic Pathways to this compound Scaffolds
Synthesis of this compound Derivatives and Analogs
The creation of this compound derivatives and analogs is essential for exploring structure-activity relationships. Synthetic strategies are often designed to be flexible, allowing for the generation of a library of related compounds.
The introduction of various functional groups onto the this compound scaffold can be achieved by modifying the starting materials in multi-step synthetic sequences. rsc.orgsmolecule.com The four-step synthesis involving Friedel-Crafts addition and copper-catalyzed cyclization is particularly amenable to creating derivatives. rsc.org
By choosing appropriately substituted ethyl cinnamates and electron-rich arenes as starting materials, one can systematically introduce a wide array of functional groups onto both the A and B rings of the resulting this compound. rsc.org For instance, using different alkoxy-substituted benzenes in the initial Friedel-Crafts step or cinnamates bearing substituents on their phenyl ring will directly translate to a functionalized this compound product.
Furthermore, the synthetic sequence itself introduces functional groups that can be used for further derivatization. The electrophilic bromination step installs a bromine atom, a versatile handle that can participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. rsc.org This allows for late-stage diversification of the this compound core, expanding the range of accessible analogs.
Generation of Substituted Neoflavans (e.g., Tertiary and Quaternary Carbon Centers)
The creation of sterically hindered carbon centers, particularly tertiary and quaternary ones, at the C-4 position of the this compound core represents a significant synthetic challenge. A notable and practical four-step strategy has been developed to address this, enabling the synthesis of neoflavans with these complex substitutions. rsc.org This methodology was reported as the first to successfully construct a this compound scaffold possessing a quaternary carbon atom at the C-4 position. rsc.org
The sequence begins with a Lewis acid-promoted Friedel-Crafts Michael addition. In this step, an electron-rich aromatic system is added across the double bond of a cinnamate ester, such as ethyl cinnamate, using iron(III) chloride (FeCl₃) as the catalyst. rsc.org This C-C bond-forming reaction establishes the β-diaryl ester intermediate, which is crucial for the subsequent steps. rsc.org
The second step involves the regioselective electrophilic bromination of the more electron-rich aromatic ring of the β-diaryl ester, ortho to the ester-tethered carbon. rsc.org This positions a leaving group that is essential for the final ring-closing reaction.
To generate the precursor for a C-4 tertiary carbon center, the ester functionality is reduced to a primary alcohol. rsc.org For the more complex C-4 quaternary center, the ester is treated with a Grignard reagent (e.g., methyl or ethyl Grignard), which adds an alkyl group and forms a tertiary alcohol.
The final and key step is an intramolecular copper-catalyzed C-O bond formation, a type of Buchwald-Hartwig coupling. rsc.org The precursor alcohol, containing the ortho-bromoaryl group, undergoes cyclization to form the dihydropyran ring of the this compound. This strategy has proven versatile, accommodating various substituents on both aromatic rings and successfully yielding neoflavans with both tertiary and quaternary centers at the C-4 position in good yields. rsc.org
Table 1: Synthesis of Neoflavans with Tertiary and Quaternary C-4 Centers
Precursor Alcohol Grignard Reagent (for Quaternary) Resulting this compound Structure C-4 Substitution Yield (%) Reference Primary Alcohol N/A 4-Aryl-3,4-dihydro-2H-chromene Tertiary 85 rsc.org β-Diaryl Ester MeMgBr 4-Aryl-4-methyl-3,4-dihydro-2H-chromene Quaternary 82 β-Diaryl Ester EtMgBr 4-Aryl-4-ethyl-3,4-dihydro-2H-chromene Quaternary 80
Novel Methodologies for this compound Ring System Construction
The chromane (3,4-dihydro-2H-chromene) ring is the core structural motif of neoflavans, and innovative methods for its construction are central to advancing this compound chemistry. acs.org Several powerful strategies have emerged, moving beyond classical approaches.
Cycloaddition Reactions: A prominent modern strategy involves the hetero-Diels-Alder [4+2] cycloaddition reaction. acs.org This method often utilizes highly reactive ortho-quinone methides (o-QMs) generated in situ. eurekaselect.comnih.gov These intermediates react with a variety of dienophiles, such as enol ethers, vinyl sulfides, or unactivated alkenes, to construct the chromane framework. acs.orgnih.govacs.org Chiral phosphoric acids or other organocatalysts can be employed to induce high enantioselectivity, providing access to specific stereoisomers of polysubstituted chromanes. nih.govacs.orgrsc.org This approach is valued for its efficiency and ability to build multiple stereogenic centers in a single step. nih.govrsc.org
Metal-Catalyzed Hydroarylation: Intramolecular hydroarylation, catalyzed by transition metals, offers another direct route to the chromene core. The research group of Sames developed a method using a Platinum(IV) catalyst for the cyclization of arene-alkyne substrates. This reaction forms the C4-C4a bond through C-H bond functionalization, leading to 6-endo cyclization products like chromenes. researchgate.net Gold(I) catalysts have also been extensively used for similar hydroarylations of aryl propargyl ethers to yield 2H-chromenes, which can be subsequently converted to neoflavans. nih.govacs.org
Organocatalytic Cascade Reactions: Organocatalysis has enabled the development of elegant cascade reactions for chromane synthesis. An enantioselective Friedel-Crafts alkylation/cyclization cascade of 1-naphthols with α,β-unsaturated aldehydes, promoted by a chiral diphenylprolinol silyl (B83357) ether, provides a one-pot synthesis of chiral chromanes. acs.orgacs.org This process first involves a Michael-type Friedel-Crafts addition of the naphthol to the activated aldehyde, followed by an intramolecular cyclization to close the pyran ring. acs.org Tandem oxa-Michael addition followed by Friedel–Crafts alkylation is another strategy that yields functionalized chromanes with high diastereoselectivity. psu.edu
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Neoflavan Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it a primary tool for the structural characterization of neoflavans. emerypharma.comresearchgate.net
Application of 1D and 2D NMR Techniques for Structural Assignment
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial and crucial insights into the this compound structure. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. emerypharma.comweebly.com For instance, the chemical shifts of protons in the heterocyclic ring and the aryl substituent are indicative of their positions. researchgate.net Similarly, ¹³C NMR provides information on the number and type of carbon atoms present. wikipedia.org
However, due to the complexity of this compound structures and potential signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are often essential for unambiguous structural assignment. researchgate.netweebly.com These experiments correlate nuclear spins through bonds or through space. numberanalytics.com
Key 2D NMR techniques used in this compound analysis include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two or three bonds. emerypharma.comnumberanalytics.com It is instrumental in tracing the spin systems within the this compound scaffold.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. numberanalytics.comipb.pt
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular structure, especially in identifying the connection points of different fragments. numberanalytics.comipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly valuable for determining the relative stereochemistry and conformation of the this compound molecule. numberanalytics.comipb.ptdigitellinc.com
The combined application of these 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals in a this compound molecule. researchgate.netacs.org
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Structure
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from H to C) | COSY Correlations | NOESY Correlations |
| 2 | 4.50 (dd, 10.5, 2.5) | 78.5 | C-3, C-4, C-8a | H-3a, H-3b | H-3a, H-3b, H-1' |
| 3a | 2.10 (m) | 30.2 | C-2, C-4, C-4a | H-2, H-3b, H-4 | H-2, H-3b |
| 3b | 1.90 (m) | 30.2 | C-2, C-4, C-4a | H-2, H-3a, H-4 | H-2, H-3a |
| 4 | 3.80 (t, 5.0) | 45.1 | C-2, C-3, C-4a, C-5, C-1' | H-3a, H-3b | H-5, H-2', H-6' |
| 5 | 7.20 (d, 8.0) | 128.0 | C-4, C-6, C-7, C-8a | H-6 | H-4, H-6 |
| 6 | 6.80 (t, 8.0) | 115.5 | C-5, C-7, C-8 | H-5, H-7 | H-5, H-7 |
| 7 | 7.10 (t, 8.0) | 125.0 | C-5, C-6, C-8, C-8a | H-6, H-8 | H-6, H-8 |
| 8 | 6.90 (d, 8.0) | 118.0 | C-6, C-7, C-8a | H-7 | H-7 |
| 1' | - | 140.2 | - | - | - |
| 2', 6' | 7.30 (d, 8.5) | 130.0 | C-4, C-4' | H-3', H-5' | H-4 |
| 3', 5' | 6.85 (d, 8.5) | 115.8 | C-1', C-4' | H-2', H-6' | - |
| 4' | - | 158.0 | - | - | - |
This table is for illustrative purposes and does not represent a specific known this compound.
Conformational Analysis of Neoflavans via NMR
The biological activity of neoflavans can be influenced by their three-dimensional shape or conformation. NMR spectroscopy is a key tool for studying the conformational preferences of these molecules in solution. digitellinc.comnih.gov By measuring nuclear Overhauser effects (NOEs) and spin-spin coupling constants (J-couplings), researchers can deduce the relative orientation of atoms and the preferred conformations of the heterocyclic ring. digitellinc.comrsc.org For instance, the magnitude of the coupling constants between protons on adjacent carbons in the chromane (B1220400) ring can provide information about the dihedral angles and thus the ring's puckering. researchgate.net NOESY experiments can reveal through-space interactions between protons, helping to establish the spatial arrangement of substituents on the this compound core. rsc.org
Mass Spectrometry (MS) for this compound Structural Characterization
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijpsjournal.com It is used to determine the molecular weight of neoflavans and to gain structural information through the analysis of fragmentation patterns. youtube.com
Fragmentation Patterns and Isomer Differentiation
In mass spectrometry, this compound molecules are ionized and then fragmented. The resulting fragmentation pattern is often characteristic of the compound's structure. libretexts.org The way a this compound molecule breaks apart can provide clues about the location of substituents and the nature of the core structure. Different isomers of neoflavans, which have the same molecular weight, can often be distinguished by their unique fragmentation patterns. mdpi.comnih.govlcms.cz For example, the position of a hydroxyl or methoxy (B1213986) group on the aromatic rings can influence the fragmentation pathways, leading to different relative abundances of fragment ions. nih.gov
Table 2: Hypothetical Fragmentation Data for this compound Isomers
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| 6-Hydroxythis compound | 226 | 150, 131, 107, 77 | Loss of the phenyl group; Retro-Diels-Alder fragmentation |
| 7-Hydroxythis compound | 226 | 164, 137, 121, 91 | Characteristic fragmentation due to the position of the hydroxyl group |
| 4'-Hydroxythis compound | 226 | 132, 121, 94, 77 | Fragmentation influenced by the hydroxyl group on the B-ring |
This table is for illustrative purposes and does not represent specific known neoflavans.
Hyphenated MS Techniques in this compound Analysis
To analyze complex mixtures containing neoflavans, mass spectrometry is often coupled with a separation technique, a strategy known as a hyphenated technique. nih.govchromatographytoday.com The most common hyphenated technique in this compound research is Liquid Chromatography-Mass Spectrometry (LC-MS). cuni.czijarnd.comamericanlaboratory.com LC separates the individual components of a mixture, which are then introduced into the mass spectrometer for detection and identification. mdpi.com This approach allows for the analysis of neoflavans in crude plant extracts or other complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS or MSⁿ) takes this a step further by isolating a specific ion and fragmenting it to obtain more detailed structural information, which is particularly useful for distinguishing between isomers. mdpi.comnih.govsaapjournals.org
Chromatographic Methods in this compound Research
Chromatographic techniques are essential for the isolation, purification, and analysis of neoflavans from natural sources. uomus.edu.iqresearchgate.netresearchgate.net These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. auctoresonline.org
Several chromatographic methods are employed in this compound research:
Column Chromatography (CC): This is a preparative technique used to isolate larger quantities of neoflavans from crude extracts. Common stationary phases include silica (B1680970) gel and Sephadex. researchgate.netauctoresonline.org
Thin-Layer Chromatography (TLC): TLC is a rapid and simple analytical technique used to monitor the progress of reactions, check the purity of compounds, and identify neoflavans by comparing their retention factor (Rf) values with standards. uomus.edu.iqresearchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique widely used for the analysis and quantification of neoflavans. americanlaboratory.comresearchgate.net When coupled with a diode-array detector (DAD) or a mass spectrometer (MS), it becomes a powerful tool for identifying known and new neoflavans in complex mixtures. researchgate.netrsc.org
Table 3: Common Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase System (example) | Detection Method |
| TLC | Silica gel 60 F₂₅₄ | n-Hexane:Ethyl acetate (B1210297) (7:3) | UV light (254 nm and 365 nm) |
| Column Chromatography | Silica gel (60-120 mesh) | Gradient elution with n-Hexane and Ethyl acetate | TLC monitoring |
| HPLC | C18 reverse-phase column | Gradient of Water (with 0.1% formic acid) and Acetonitrile (B52724) | UV-Vis (DAD), MS |
This table provides examples of typical conditions and may vary depending on the specific neoflavans being analyzed.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, isolation, and quantification of neoflavans. ingentaconnect.compsu.edu Due to the structural diversity within this class, reversed-phase HPLC (RP-HPLC) is the most commonly employed method.
In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used with a polar mobile phase. researchgate.netplos.org The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution is often necessary for resolving complex mixtures of neoflavans, which may have a wide range of polarities. nih.gov This involves changing the composition of the mobile phase over time, commonly using a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol. researchgate.netscielo.org.mx
Detection is most frequently accomplished using a Diode Array Detector (DAD) or a UV-Vis detector. nih.govscielo.org.mx Neoflavans exhibit strong absorbance in the UV region, allowing for sensitive detection. researchgate.net Quantification can be performed by creating a calibration curve using a purified standard of the target this compound. nih.gov For instance, a sensitive HPLC-DAD method was developed for the simultaneous quantification of 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin and its aglycone, achieving a limit of quantification below 5 µg/mL. scielo.org.mx In another study, the purity of Dalbergin was confirmed to be greater than 95% using HPLC with UV detection at 254 nm.
The following table summarizes typical conditions used for the HPLC analysis of neoflavans.
Table 1: Example HPLC Parameters for this compound Analysis
| Compound/Class | Column | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (Rt) | Reference |
|---|---|---|---|---|---|---|
| 4-Phenylcoumarins (DMDP-1 & -2) | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | Isocratic: 90% Methanol, 10% Water (both with 0.1% formic acid) | 0.6 mL/min | Not Specified | Not Specified | researchgate.netnih.gov |
| 5-O-β-D-galactopyranosyl-7-methoxy-3',4'-dihydroxy-4-phenylcoumarin | Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (acidified) | 1.2 mL/min | 325-330 nm | 2.4 min | scielo.org.mx |
| Aglycone (7-methoxy-5,3',4'-trihydroxy-4-phenylcoumarin) | Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (acidified) | 1.2 mL/min | 325-330 nm | 7.5 min | scielo.org.mx |
| Dalbergin | Not Specified | Not Specified | Not Specified | 254 nm | Not Specified |
Gas Chromatography (GC) Applications in Volatile this compound Analysis
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com While many neoflavans themselves are not sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for characterizing the chemical profile of natural sources rich in neoflavans, such as plants from the Dalbergia genus. saspublishers.comnih.govncsu.edu The analysis of these associated volatile compounds can serve as a chemical fingerprint for the source material.
For direct analysis of non-volatile neoflavans, a derivatization step is required to increase their volatility and thermal stability. researchgate.net This typically involves converting polar functional groups, such as hydroxyl groups, into less polar silyl (B83357) ethers through reaction with a silylating agent.
GC analysis separates compounds based on their boiling points and interaction with the stationary phase of a capillary column. nih.gov A temperature-programmed oven is used to gradually increase the column temperature, allowing for the elution of compounds over a wide range of volatilities. The separated compounds are then introduced into a mass spectrometer, which provides mass information that aids in their identification by comparison with spectral libraries. nih.gov For example, GC-MS analysis of volatile components from Dalbergia cochinchinensis identified major compounds like benzaldehyde (B42025) and 4-chromanone. nih.gov
Table 2: Volatile Compounds Identified by GC-MS from Dalbergia Species
| Compound | Plant Source | GC Column | Key Finding | Reference |
|---|---|---|---|---|
| Benzaldehyde | Dalbergia cochinchinensis | Not Specified | Identified as a primary volatile component. | nih.gov |
| 4-Chromanone | Dalbergia cochinchinensis | Not Specified | Identified as a primary volatile component. | nih.gov |
| trans-Nerolidol | Dalbergia tonkinensis | TG-5MS (30 m × 0.25 mm × 0.25 µm) | Major volatile component (32.9% to 54.7%). | ncsu.edu |
| Caryophyllene oxide | Dalbergia tonkinensis | TG-5MS (30 m × 0.25 mm × 0.25 µm) | Major volatile component (13.3% to 24.4%). | ncsu.edu |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for the structural elucidation of neoflavans. They provide key information about the functional groups and conjugated systems present in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). savemyexams.comwvu.edu The absorption frequencies are characteristic of specific functional groups, making IR an excellent tool for identifying the structural motifs within a this compound. udel.edu The this compound skeleton, a 4-phenylcoumarin (B95950), possesses several characteristic IR absorption bands. The lactone carbonyl (C=O) group gives rise to a strong, sharp absorption peak, while hydroxyl (O-H) and aromatic (C=C) groups also have distinct signals. nih.govijres.org
Table 3: Characteristic IR Absorption Bands for Neoflavans
| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |
|---|---|---|---|
| O-H (hydroxyl) | 3200 - 3600 | Broad, strong stretch | nih.govunesa.ac.id |
| C-H (aromatic) | 3000 - 3100 | Medium stretch | nih.gov |
| C=O (lactone) | 1680 - 1750 | Strong, sharp stretch | unesa.ac.idvjas.vn |
| C=C (aromatic) | 1450 - 1610 | Medium to weak stretches | unesa.ac.idvjas.vn |
Example: The IR spectrum for Mesucalophylloidin, a neoflavanoid, showed characteristic absorption bands for hydroxyl (3442 cm⁻¹), carbonyl (1728 cm⁻¹), and aromatic (1606, 1461 cm⁻¹) groups. unesa.ac.id
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. researchgate.net The 4-phenylcoumarin core of neoflavans contains extensive conjugation, resulting in characteristic UV absorption spectra. These spectra typically show multiple absorption bands, often referred to as Band I and Band II, corresponding to π→π* transitions of the cinnamoyl and benzoyl systems of the coumarin (B35378) ring, respectively. researchgate.netnih.gov
The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic rings. researchgate.net Hydroxyl, methoxy, or other substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts), providing valuable structural clues.
Table 4: UV-Vis Absorption Maxima (λmax) for Selected Neoflavans
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Mesucalophylloidin | Methanol | 234, 297, 334 | unesa.ac.id |
| Mammea A/BA cyclo F | Methanol | 236, 298, 338 | e-nps.or.kr |
| 4-Phenylcoumarin with 8-benzoyl group | Not Specified | 255, 313 | nih.gov |
Molecular Mechanisms of Action and Biological Investigations
In Vitro Biological Activities of Neoflavans
In vitro studies provide insights into the direct effects of neoflavans on biological systems, including their interactions with molecules, enzymes, and cellular pathways. Neoflavans have been shown to exhibit a range of activities in these controlled environments. smolecule.com
Antioxidant Activities and Radical Scavenging Mechanisms
Neoflavans are reported to possess antioxidant properties, a characteristic shared with many other polyphenolic compounds. smolecule.com These effects are attributed, in part, to their ability to scavenge free radicals. smolecule.com The mechanism of antioxidant activity in flavonoids, including neoflavan structures, can involve the donation of a hydrogen atom or electron transfer to neutralize reactive species. nih.govagriculturejournals.cz While the specific radical scavenging mechanisms of the parent this compound compound may vary depending on its structural characteristics and substituents, the general capacity to mitigate oxidative stress is a noted feature. smolecule.comagriculturejournals.cz
Anti-inflammatory Modulations at the Cellular Level
Neoflavans have demonstrated anti-inflammatory properties in vitro. smolecule.com These effects are suggested to involve the modulation of various biochemical pathways. smolecule.com Research on flavonoids, including structural types related to neoflavans, indicates that anti-inflammatory activity can arise from the inhibition of enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase, thereby reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govsemanticscholar.orgnih.gov Additionally, flavonoids can modulate the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govsemanticscholar.orgnih.gov While these mechanisms are well-established for the broader flavonoid class, studies specifically on neoflavans suggest their potential to inhibit enzymes involved in inflammation. smolecule.com
Antimicrobial Effects of Neoflavans
Antimicrobial effects have been observed for neoflavans. smolecule.com The presence of this compound substructures has been noted in biologically active compounds that exhibit antibacterial and antifungal activities in vitro. acs.org For example, machaeriol C, a related hexahydrodibenzopyran, demonstrated antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). acs.org Machaeridiol A and machaeridiol B, also related 5,6-seco-hexahydrodibenzopyrans, showed antibacterial activity against S. aureus and MRSA, as well as antifungal activity against Candida albicans. acs.org These findings suggest that the this compound scaffold contributes to the antimicrobial potential observed in certain natural products. acs.org
Enzyme Inhibition and Activation Profiles of Neoflavans
Neoflavans have been indicated to influence enzymatic activities. smolecule.com Studies suggest that they can inhibit certain enzymes involved in inflammatory pathways. smolecule.com Beyond inflammation, flavonoids, as a broader class encompassing neoflavans, are known to interact with various enzymes, potentially modulating their function. smolecule.comsemanticscholar.orgnih.gov For instance, some flavonoids can inhibit enzymes involved in glucose metabolism or those crucial for cancer cell proliferation and survival. semanticscholar.orgnih.gov While specific enzyme inhibition or activation profiles solely for the parent this compound compound are not extensively detailed in the provided sources, the capacity for such interactions is recognized. smolecule.com
Interactions with Cellular Receptors and Signaling Pathways
Neoflavans possess structural features that enable them to interact with cellular receptors, thereby influencing cell signaling pathways. smolecule.com These interactions can impact various cellular functions. smolecule.com Flavonoids, in general, are known to modulate multiple signal transduction pathways. nih.govresearchgate.net This includes interactions with pathways such as NF-κB, MAPK, PI3K/Akt/mTOR, and others involved in processes like inflammation, cell proliferation, and apoptosis. nih.govnih.govmdpi.commdpi.comsemanticscholar.orgresearchgate.netnih.govresearchgate.net While detailed mechanisms of interaction with specific receptors or signaling pathways solely for the parent this compound are limited in the provided context, their potential to influence these cascades through receptor binding is acknowledged. smolecule.com
In Vivo (Animal Model) Studies of this compound Bioactivity
Assessment of this compound Effects in Disease Models
Based on the available search results, there is a notable absence of detailed research specifically assessing the effects of the this compound compound in isolation within various disease models. Studies in this area tend to concentrate on the biological activities of more complex neoflavonoids or other flavonoid structures that may incorporate the this compound scaffold as part of their larger molecular architecture wikipedia.orgthegoodscentscompany.comfrontiersin.orgthegoodscentscompany.commacsenlab.commetabolomicsworkbench.org. Consequently, specific data and findings regarding this compound's direct impact on disease progression or amelioration in experimental models were not identified.
Mechanistic Insights from Animal Studies on Neoflavans
Similarly, comprehensive mechanistic insights derived from animal studies specifically investigating the effects of the this compound molecule were not found in the provided search results. Animal studies in the broader field of natural products and flavonoids have explored the mechanisms of action of various compounds, including those with potential anti-inflammatory, antioxidant, and antitumor properties wikipedia.orgthegoodscentscompany.comfrontiersin.orgthegoodscentscompany.commacsenlab.commetabolomicsworkbench.org. However, these studies typically pertain to complex flavonoid structures or extracts, rather than isolating the mechanistic effects attributable solely to the this compound core.
Neoflavans as Scaffolds for Bioactive Compound Development
Despite the limited direct studies on this compound's isolated biological effects, its significance is recognized in its role as a fundamental structural scaffold. This compound serves as the core structure from which the class of neoflavonoids is derived nih.govtandfonline.com. Furthermore, this compound is identified as one of the main monoflavonoid scaffolds that contribute to the diverse structural array of biflavonoids wikipedia.orgthegoodscentscompany.com. Biflavonoids are compounds composed of two flavone (B191248) monomers, and their varied pharmacological activities, including anti-inflammatory, antioxidant, antibacterial, antiviral, antidiabetic, and antitumor properties, are associated with their complex structures which can be built upon scaffolds like this compound wikipedia.org. The presence of the this compound scaffold within these larger, biologically active molecules highlights its importance as a foundational unit in the architecture of certain natural products with reported pharmacological potential. The development of bioactive compounds often involves utilizing such core scaffolds and modifying them to enhance desired properties or target specific biological pathways.
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structure-Activity Relationships in Neoflavans
SAR studies in neoflavans aim to identify which parts of the molecule are important for a specific biological activity and how modifications to these parts affect potency. This involves synthesizing or isolating a series of neoflavan derivatives with systematic structural variations and evaluating their biological effects.
Influence of Substituent Position and Type on Biological Potency
The position and nature of substituents on the this compound core significantly influence their biological activity. While specific detailed SAR data solely focused on neoflavans is less extensively documented compared to other flavonoid classes, general principles observed in related chromane-based structures can offer insights acs.orgmdpi.com.
Studies on related 3,4-diphenylchromenes and -chromans, which contain the this compound substructure, have shown that modifications on the aryl rings can impact activity, such as antifertility and estrogenic effects acs.org. The presence of specific functional groups and their placement on the phenyl rings and the chroman core are critical determinants of the molecule's interaction with biological targets. For instance, modifications to the aryl ring of the chromane (B1220400) substructure, including the addition of electron-withdrawing or electron-donating groups, have been explored in synthetic studies, indicating the potential for SAR exploration in this area acs.org.
Research on other flavonoid classes highlights the general importance of hydroxylation patterns and the presence of specific functional groups for activities like antioxidant, anti-inflammatory, and cytotoxic effects researchgate.netresearchgate.net. While these studies are not exclusively on neoflavans, the shared chromane core suggests that similar substituent effects on the this compound scaffold would be expected to influence interactions with biological macromolecules.
Impact of Stereochemistry on this compound Activity
Stereochemistry, particularly at chiral centers within the this compound structure, can play a significant role in determining biological activity. The 4-aryl-3,4-dihydro-2H-chromene core of neoflavans contains a chiral center at the C-4 position. The relative and absolute configuration at this position can influence the molecule's three-dimensional shape and its ability to bind to specific biological targets.
While direct studies specifically detailing the stereochemical impact on this compound activity are less prominent in the provided search results, research on related chiral compounds, including other flavan (B184786) derivatives and chroman products, underscores the importance of stereochemistry acs.orgpsu.eduresearchgate.net. For example, studies on antihypertensive agents with a chroman core have determined that activity can reside primarily in a specific enantiomer acs.org. Stereochemical control is also a critical aspect in the synthesis of chiral chroman derivatives and natural products containing this core structure researchgate.netacs.orgresearchgate.net. This strongly suggests that the stereochemistry at the C-4 position of neoflavans would similarly impact their interactions with chiral biological environments, leading to potential differences in potency and efficacy between enantiomers.
Computational Chemistry Approaches in this compound Research
Computational chemistry techniques are valuable tools for investigating the properties and biological interactions of neoflavans, providing insights that complement experimental studies.
Molecular Docking and Ligand-Receptor Interactions
Molecular docking is a widely used computational method to predict the preferred orientation (binding mode) of a ligand, such as a this compound, to a receptor (e.g., a protein or enzyme) and to estimate the binding affinity researchgate.netmdpi.com. This technique helps in understanding the nature of ligand-receptor interactions, identifying key amino acid residues involved in binding, and prioritizing compounds for synthesis and biological testing.
Molecular docking studies are accepted as essential tools in pharmaceutical research researchgate.net. While the search results mention molecular docking in the context of flavonoids interacting with targets like estrogen receptors and pancreatic lipase (B570770), specific detailed docking studies focused solely on neoflavans are not extensively provided mdpi.commdpi.com. However, the general application of molecular docking to flavonoid scaffolds, including the this compound core, is established nih.govgoogleapis.com. These studies typically involve calculating binding energies and analyzing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex mdpi.com. Applying these methods to this compound-specific targets would provide valuable information on their binding mechanisms.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Neoflavans
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the biological activity of a series of compounds with their molecular descriptors (physicochemical properties or structural features) mdpi.comwikipedia.org. QSAR models can be used to predict the activity of new, untested this compound derivatives and to identify the structural features that are most important for activity mdpi.com.
QSAR models are used for the quantitative analysis of structure-activity relationships across various compound classes, including flavonoids mdpi.comwikipedia.orgnih.gov. These models relate calculated chemical descriptors to experimentally measured biological activity values mdpi.com. While the provided search results discuss QSAR modeling for flavonoids in general, and its application in predicting activities like pancreatic lipase inhibition, specific published QSAR models developed exclusively for neoflavans are not detailed mdpi.comnih.gov. Developing QSAR models for neoflavans would involve selecting appropriate molecular descriptors that capture the relevant structural and electronic properties of the this compound scaffold and its substituents, and then using statistical methods to build a model that can predict a specific biological activity. mdpi.comwikipedia.org.
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules rsc.orgeuropa.eu. DFT calculations can provide insights into parameters such as molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO energies), and reaction pathways acs.orgresearchgate.netrsc.org. These electronic properties are often crucial for understanding a molecule's reactivity and its interactions with biological targets.
DFT calculations have been applied in studies involving chromane synthesis and understanding stereochemical control acs.org. They are also used in the context of analyzing the electronic basis of flavonoid bioactivities and in conjunction with experimental techniques like vibrational spectroscopy to understand molecular properties psu.edunih.gov. While specific examples of DFT calculations focused solely on neoflavans are not extensively present in the search results, the application of DFT to the this compound core and its derivatives would be valuable for understanding their electronic behavior, which in turn influences their reactivity and interactions with biological systems rsc.orgeuropa.eu. For instance, DFT could be used to calculate the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are relevant to a compound's ability to donate or accept electrons, a property important in mechanisms like antioxidant activity nih.gov.
Intended Interactive Data Table: Influence of Substituents on Activity (Illustrative)
| Compound | Core Structure | Substituent R1 | Substituent R2 | Biological Activity (Example) | Notes |
| This compound Derivative A | This compound | -OH (C-7) | -H | Moderate Inhibition (%) | Based on general flavonoid SAR |
| This compound Derivative B | This compound | -OCH3 (C-7) | -H | Lower Inhibition (%) | Based on general flavonoid SAR |
| This compound Derivative C | This compound | -OH (C-7) | -OH (C-4') | Higher Inhibition (%) | Based on general flavonoid SAR |
Intended Interactive Data Table: Stereochemical Impact (Illustrative)
| Compound | Stereochemistry at C-4 | Biological Activity (Example) | Notes |
| This compound Enantiomer X | (S) | High Activity | Based on related chiral chromans acs.org |
| This compound Enantiomer Y | (R) | Lower Activity | Based on related chiral chromans acs.org |
| This compound Racemate | (S) + (R) | Intermediate Activity | Based on related chiral chromans acs.org |
Intended Interactive Data Table: Molecular Docking Results (Illustrative)
| Compound | Target Protein (Example) | Binding Energy (kcal/mol) | Key Interactions (Example) |
| This compound Derivative A | Enzyme Z | -7.5 | Hydrogen bonds, Hydrophobic contacts |
| This compound Derivative C | Enzyme Z | -9.2 | Hydrogen bonds, π-π stacking |
Intended Interactive Data Table: QSAR Descriptors (Illustrative)
| Compound | Descriptor 1 (Example: cLogP) | Descriptor 2 (Example: H-bond Donors) | Predicted Activity (Example) |
| This compound Derivative A | 3.2 | 1 | Predicted Activity Value 1 |
| This compound Derivative C | 2.8 | 2 | Predicted Activity Value 2 |
Intended Interactive Data Table: DFT Calculated Properties (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| This compound Parent | -5.5 | -1.2 | 1.5 |
| Substituted this compound | -5.2 | -1.5 | 2.1 |
Future Directions and Research Perspectives
Emerging Synthetic Routes and Green Chemistry Approaches
The synthesis of neoflavans and their derivatives is a key area for future development. Current synthetic routes often involve multi-step strategies, including Lewis acid-promoted Friedel-Crafts reactions and transition metal catalysis, such as with palladium or copper complexes, to form C–C and C–O bonds smolecule.comrsc.org. A representative pathway might start from ethyl cinnamates, followed by controlled Friedel-Crafts alkylation and copper-catalyzed cyclization smolecule.com.
Emerging research is focusing on developing greener and more efficient synthetic methods. This includes exploring alternative solvents like water, ionic liquids, and supercritical fluids, as well as utilizing biocatalysis, microwave-assisted synthesis, and flow chemistry chemistryjournals.netnih.gov. These approaches aim to minimize waste, reduce the use of hazardous substances, and conserve energy, aligning with the principles of green chemistry chemistryjournals.netispe.orgresearchgate.net. The development of sustainable synthetic routes is essential for reducing the environmental impact of chemical manufacturing and producing organic compounds more efficiently chemistryjournals.net. Generative Artificial Intelligence (AI) is also being explored to optimize chemical reactions and predict conditions for maximum yield and minimal waste, potentially aiding in the discovery of novel green solvents and catalysts ispe.org.
Discovery of Novel Neoflavans and Their Derivatives
The ongoing exploration of natural sources and the application of synthetic strategies are expected to lead to the discovery of novel neoflavans and their derivatives. Neoflavans are part of a broader class of polyphenolic compounds found in plants, known for their structural complexity and diverse biological activities smolecule.com. Natural product libraries have been a valuable source for identifying potential bioactive compounds, including those with neoflavan substructures researchgate.net.
Future research will likely involve high-throughput screening of diverse natural product libraries and the targeted synthesis of this compound analogs with modified substituents on their phenyl rings to explore new chemical space and potentially enhance biological activity smolecule.com. The development of new synthetic methodologies, including stereoselective approaches, will be crucial for accessing a wider range of this compound structures with specific chiral properties mdpi.com. The this compound core structure is present in biologically active compounds, making it a promising scaffold for the discovery of new therapeutic agents researchgate.netresearchgate.net.
Advanced Mechanistic Elucidations of this compound Bioactivity
While neoflavans are known to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, the exact mechanisms underlying these effects require further detailed investigation smolecule.com. Future research will focus on advanced mechanistic studies to understand how neoflavans interact with specific biological targets and pathways at the molecular level.
This could involve detailed biochemical assays, cell-based studies, and potentially in vivo models to delineate the precise signaling cascades modulated by neoflavans. For example, research on related flavonoids has explored their anti-inflammatory effects through the modulation of pathways like NF-κB, MAPK, and JNK-STAT, and the reduction of pro-inflammatory cytokines researchgate.net. Similar in-depth mechanistic studies are needed for neoflavans to fully understand their therapeutic potential and guide the rational design of more potent and selective derivatives. Elucidating these mechanisms is crucial for maximizing their clinical utility and developing novel approaches for disease prevention and treatment researchgate.net.
Application of Omics Technologies in this compound Research
The application of omics technologies, including transcriptomics, proteomics, and metabolomics, holds significant potential for advancing this compound research. These high-throughput technologies provide comprehensive insights into the molecular changes induced by bioactive compounds within biological systems nih.govteknoscienze.com.
Future studies can utilize omics approaches to investigate the global effects of this compound treatment on gene expression, protein profiles, and metabolic pathways in various cell types or organisms. This can help identify novel targets of this compound action, understand their impact on cellular processes, and discover potential biomarkers of their activity nih.govfrontiersin.orgatauni.edu.tr. The integration of data from multiple omics platforms can provide a more holistic understanding of how neoflavans exert their biological effects teknoscienze.com. Omics technologies are increasingly being applied in the study of natural products and nutraceuticals to elucidate their mechanisms of action and influence on host health teknoscienze.com.
Translational Research Opportunities for this compound Scaffolds
The diverse biological activities associated with neoflavans suggest significant translational research opportunities. Their potential as antioxidants, anti-inflammatory agents, and antimicrobial compounds makes them candidates for development in various applications, including pharmaceuticals, cosmetics, and the food industry smolecule.com.
Future translational research will involve preclinical studies to evaluate the efficacy and safety of this compound derivatives in relevant disease models. This includes exploring their potential in developing anti-inflammatory and antioxidant drugs, their incorporation into skincare products for protection against oxidative stress, and their use as natural preservatives or flavoring agents smolecule.com. The this compound scaffold, as a type of neoflavonoid, is part of a broader class of natural products that are increasingly being explored for their therapeutic potential, providing core scaffolds for future drug discovery campaigns scribd.com. Further research is needed to translate these promising findings into practical applications and potentially develop this compound-based products for human health and other industries.
Q & A
Basic Research Questions
Q. What are the key methodological considerations when designing experiments to synthesize and characterize novel Neoflavan derivatives?
- Answer : Experimental design should prioritize reproducibility and structural validation. Key steps include:
- Synthesis protocols : Use established organic chemistry methods (e.g., cyclization or condensation reactions) with rigorous purity controls. Novel derivatives require detailed reaction condition optimization (temperature, catalysts) .
- Characterization : Employ spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC) to confirm structural integrity. For new compounds, provide full spectral data (e.g., H/C NMR peaks, HRMS) and compare with literature for known analogs .
- Data presentation : Tabulate spectroscopic data (e.g., chemical shifts, coupling constants) in standardized formats to enhance clarity. Avoid redundant descriptions in text; reference supplementary materials for raw data .
Q. How should researchers approach the structural elucidation of this compound compounds using spectroscopic methods?
- Answer : Structural elucidation requires systematic analysis:
- Multi-technique integration : Combine NMR (for stereochemistry), UV-Vis (for conjugation patterns), and X-ray crystallography (for absolute configuration). Cross-validate findings with computational tools (e.g., DFT calculations) .
- Contradiction resolution : If spectral data conflicts (e.g., unexpected splitting in NMR), revisit sample purity, solvent effects, or isotopic impurities. Use control experiments to isolate variables .
- Documentation : Annotate spectra comprehensively in supplementary files, ensuring alignment with IUPAC naming conventions .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data for this compound across different experimental models (e.g., in vitro vs. in vivo)?
- Answer : Contradictions often arise from model-specific variables. Address them by:
- Experimental replication : Repeat assays under standardized conditions (e.g., cell line passage number, animal strain consistency) .
- Meta-analysis : Systematically compare datasets using statistical tools (e.g., ANOVA, regression models) to identify outliers or confounding factors (e.g., metabolism in vivo) .
- Mechanistic studies : Use knockout models or enzyme inhibitors to isolate pathways (e.g., cytochrome P450 interactions) affecting this compound’s activity .
- Data reporting : Highlight discrepancies in discussion sections, proposing hypotheses (e.g., bioavailability differences) for further validation .
Q. How can researchers optimize pharmacokinetic (PK) studies for this compound while ensuring reproducibility?
- Answer : PK studies require interdisciplinary rigor:
- Model selection : Use validated in vitro systems (e.g., Caco-2 for permeability) before advancing to rodent models. Document species-specific metabolic profiles .
- Analytical validation : Employ LC-MS/MS for plasma concentration quantification, ensuring calibration curves meet FDA guidelines (e.g., R > 0.99) .
- Data transparency : Publish raw PK parameters (e.g., , AUC) in open-access repositories. Disclose limitations (e.g., interspecies scaling assumptions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
